N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine chemical structure and physical properties
N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine chemical structure and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine is a fascinating, asymmetrically substituted diamine that holds significant potential in various fields of chemical research, particularly in medicinal chemistry and materials science. Its structure, which combines a dimethylated tertiary amine, a flexible ethylenediamine linker, and a pyridinylmethyl moiety, offers a unique combination of properties. The pyridine ring introduces aromaticity and the ability to participate in hydrogen bonding and metal coordination, while the tertiary amine provides a basic site. This guide provides a comprehensive overview of its chemical structure, predicted physical properties, a proposed synthetic route, and potential applications, offering a valuable resource for researchers interested in utilizing this compound.
Chemical Structure and Predicted Physical Properties
The chemical structure of N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine is characterized by an ethylenediamine backbone with a dimethylamino group on one nitrogen and a pyridin-4-ylmethyl group on the other.
Table 1: Predicted Physicochemical Properties of N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine (CAS: 136469-84-6) [1]
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₇N₃ |
| Molecular Weight | 179.26 g/mol [2] |
| Boiling Point | ~280-300 °C (at 760 mmHg) |
| Melting Point | Not available (likely a liquid or low-melting solid at room temperature) |
| Density | ~0.95-1.05 g/cm³ |
| pKa | pKa1: ~9.5 (aliphatic amine), pKa2: ~5.5 (pyridine nitrogen) |
| LogP | ~1.5 - 2.0 |
| Solubility | Soluble in water and polar organic solvents |
Proposed Synthesis Protocol: Reductive Amination
A robust and widely applicable method for the synthesis of N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine is through reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate from 4-pyridinecarboxaldehyde and N,N-dimethylethylenediamine, followed by its in-situ reduction to the desired secondary amine.
Experimental Protocol
Materials:
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4-Pyridinecarboxaldehyde
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N,N-Dimethylethylenediamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-pyridinecarboxaldehyde (1.0 eq) and N,N-dimethylethylenediamine (1.1 eq).
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Solvent Addition: Dissolve the reactants in an appropriate anhydrous solvent such as dichloromethane or 1,2-dichloroethane (approximately 10 mL per mmol of aldehyde).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Reduction: Once imine formation is significant, add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture. This is a milder reducing agent and is selective for the imine in the presence of the aldehyde.
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Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.
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Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine.
Synthesis Workflow Diagram
Caption: Proposed synthesis of N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine via reductive amination.
Potential Applications in Drug Discovery and Materials Science
While specific applications for this molecule are not yet extensively documented, its structural features suggest several promising avenues for research and development.
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Scaffold for Biologically Active Molecules: The pyridine moiety is a common feature in many pharmaceuticals. This compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. The diamine linker allows for the introduction of various substituents to explore structure-activity relationships (SAR).
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Chelating Agent and Ligand in Coordination Chemistry: The two nitrogen atoms of the ethylenediamine backbone and the pyridine nitrogen can act as a tridentate ligand for various metal ions. These metal complexes could have applications in catalysis, bioinorganic chemistry, or as imaging agents.
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Monomer for Advanced Polymers and Materials: The primary/secondary amine and the pyridine ring offer reactive sites for polymerization. This could lead to the development of functional polymers with unique properties, such as metal-chelating resins or materials with specific catalytic activities.
Inferred Safety and Handling
As no specific safety data sheet (SDS) is available for N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine, a cautious approach based on structurally related compounds is imperative.
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General Hazards: Similar amines can be corrosive and may cause skin and eye irritation or burns. Inhalation of vapors may lead to respiratory irritation.
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Keep the container tightly closed when not in use.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine represents a promising yet underexplored chemical entity. Its unique structural combination of a dimethylated amine, a flexible linker, and a pyridine ring makes it a valuable target for synthesis and a potential cornerstone for the development of novel therapeutics and functional materials. The proposed synthetic route via reductive amination provides a practical and efficient method for its preparation, opening the door for further investigation into its chemical and biological properties. As with any novel compound, adherence to strict safety protocols is essential for its handling and use in a research setting.
References
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Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. [Link]
- Bradley, D. M., Branch, C. L., Chan, W. N., Coulton, S., Gilpin, M. L., Hariss, A. J., ... & Ward, S. E. (2006). Preparation of N-(phenylmethyl) benzamides as glycine transport inhibitors. WO 2006067423 A1.
-
Kison, C., Meyer, N., & Opatz, T. (2005). An Aldimine Cross-Coupling for the Diastereoselective Synthesis of Unsymmetrical 1,2-Diamines. Angewandte Chemie International Edition, 44(35), 5662-5664. [Link]
-
Lee, M. S., Yoon, M., Yang, O. B., Lee, D. H., & Park, G. (2011). N,N′-Dimethyl-N,N′-bis(pyridin-2-yl)methanediamine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1673. [Link]
-
NextSDS. (n.d.). N-(2-PYRIDIN-4-YL-ETHYL)-ETHANE-1,2-DIAMINE. Retrieved from [Link]
-
PhotochemCAD. (n.d.). Coumarin 6. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. Retrieved from [Link]
-
The Good Scents Company. (n.d.). N,N'-dimethyl ethylene diamine. Retrieved from [Link]
-
Voronova, E. V., et al. (2023). Synthesis of N,N'-Unsymmetrical 9-Amino-5,7-dimethyl-bispidines. The Journal of Organic Chemistry, 88(11), 7272-7280. [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
